Ácidos carboxílicos indolilos y derivados

Indolyl carboxylic acids and their derivatives represent a diverse class of organic compounds with wide-ranging applications in various fields including pharmaceuticals, agrochemicals, and materials science. These molecules are characterized by the presence of an indole ring fused to a carboxylic acid group, which confers them unique physicochemical properties such as good solubility, high stability, and potential for favorable interactions with biological targets.

Indolyl carboxylic acids have been extensively studied due to their structural flexibility and functional diversity. They can be easily modified through various synthetic routes, enabling the introduction of different substituents on both the indole ring and the carboxylic acid moiety. Such modifications allow for fine-tuning of their pharmacological properties, making them valuable tools in drug discovery. For instance, they have shown promise as inhibitors of enzymes involved in inflammatory responses, neurodegenerative diseases, and cancer.

In addition to their medicinal applications, indolyl carboxylic acids and derivatives also find utility in agrochemicals due to their potential pesticidal activities. Their ability to modulate plant growth and development makes them promising candidates for developing novel agricultural agents. Furthermore, these compounds can be used as building blocks for the synthesis of advanced materials with tailored properties, such as sensors, catalysts, and organic electronic devices.

Overall, indolyl carboxylic acids and their derivatives represent a versatile and valuable chemical entity that continues to attract significant research interest across multiple disciplines.

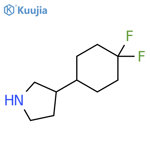

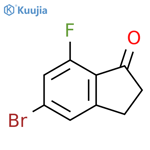

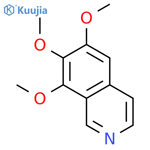

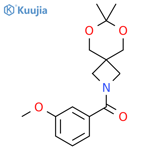

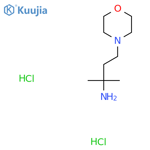

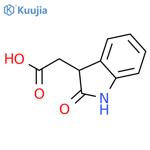

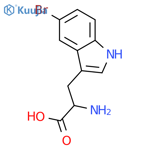

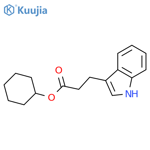

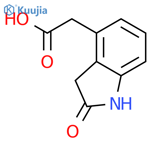

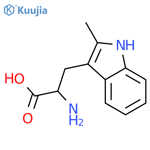

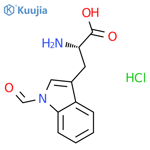

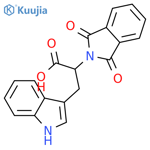

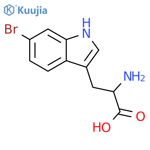

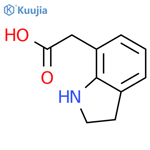

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

2-(2-oxoindolin-3-yl)acetic acid | 2971-31-5 | C10H9NO3 |

|

5-Bromo-L-tryptophan | 25197-99-3 | C11H11BrN2O2 |

|

1H-Indole-3-propanoicacid, cyclohexyl ester | 109897-76-9 | C17H21NO2 |

|

2-(2-Oxoindolin-4-yl)acetic acid | 122570-32-5 | C10H9NO3 |

|

2-Methyl-L-tryptophan | 33468-32-5 | C12H14N2O2 |

|

Nin-Formyl-L-tryptophan hydrochloride | 38023-86-8 | C12H13ClN2O3 |

|

RG108 | 48208-26-0 | C19H14N2O4 |

|

6-Bromo-DL-tryptophan | 33599-61-0 | C11H11BrN2O2 |

|

6-Methyl-DL-tryptophan | 2280-85-5 | C12H14N2O2 |

|

1H-Indole-7-aceticacid, 2,3-dihydro- | 2580-92-9 | C10H11NO2 |

Literatura relevante

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

Proveedores recomendados

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados